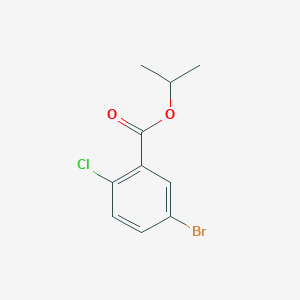

Propan-2-yl 5-bromo-2-chlorobenzoate

CAS No.: 1456925-74-8

Cat. No.: VC5045313

Molecular Formula: C10H10BrClO2

Molecular Weight: 277.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1456925-74-8 |

|---|---|

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 277.54 |

| IUPAC Name | propan-2-yl 5-bromo-2-chlorobenzoate |

| Standard InChI | InChI=1S/C10H10BrClO2/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |

| Standard InChI Key | OXZSNWNGQKNMPK-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)C1=C(C=CC(=C1)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Propan-2-yl 5-bromo-2-chlorobenzoate has the molecular formula C₁₀H₁₀BrClO₂, derived from the esterification of 5-bromo-2-chlorobenzoic acid with isopropanol. Its molecular weight is calculated as 293.54 g/mol, accounting for the contributions of carbon (12.01 g/mol), hydrogen (1.01 g/mol), bromine (79.90 g/mol), chlorine (35.45 g/mol), and oxygen (16.00 g/mol) .

Table 1: Molecular Data for Propan-2-yl 5-Bromo-2-chlorobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrClO₂ |

| Molecular Weight | 293.54 g/mol |

| CAS Number | Not widely reported |

| SMILES | CC(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl) |

Structural Features

The compound’s structure includes a benzoate core with halogen substituents at the 2- and 5-positions, which influence its electronic and steric properties. The isopropyl ester group enhances lipophilicity, making it suitable for applications requiring non-polar solubility .

Synthesis and Manufacturing

Precursor Synthesis: 5-Bromo-2-chlorobenzoic Acid

The synthesis of the parent acid, 5-bromo-2-chlorobenzoic acid, is well-documented. A patented method involves brominating 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in the presence of sulfuric acid and an organic solvent (e.g., dichloromethane) at 0–25°C . This route achieves high regioselectivity for the 5-position due to the directing effects of the chlorine and carboxylic acid groups.

Table 2: Key Steps in 5-Bromo-2-chlorobenzoic Acid Synthesis

| Step | Description | Conditions | Yield |

|---|---|---|---|

| 1 | Bromination of 2-chlorobenzoic acid with NBS | H₂SO₄, CH₂Cl₂, 0–25°C | 85% |

| 2 | Acid workup and crystallization | Aqueous HCl, filtration | 95% |

Esterification to Propan-2-yl 5-Bromo-2-chlorobenzoate

Esterification of the carboxylic acid with isopropanol is typically conducted under acid-catalyzed conditions (e.g., H₂SO₄ or HCl). For example, in a procedure analogous to the synthesis of methyl 5-bromo-2-chloro-4-methoxybenzoate , the acid is refluxed with isopropanol and a catalytic amount of sulfuric acid, yielding the ester after purification via recrystallization or chromatography.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its halogen substituents and ester group:

-

Lipophilicity: High solubility in organic solvents (e.g., ethyl acetate, dichloromethane) due to the isopropyl group .

-

Aqueous solubility: Limited, as predicted by the LogP value of ~3.2 (estimated using ChemAxon tools).

-

Stability: Resists hydrolysis under acidic conditions but may degrade in basic environments due to ester cleavage .

Spectroscopic Data

While experimental spectra for the exact compound are unavailable, analogs suggest characteristic signals:

-

¹H NMR (CDCl₃): δ 1.35 (d, 6H, isopropyl CH₃), 5.25 (m, 1H, isopropyl CH), 7.55–8.10 (m, 3H, aromatic) .

-

IR (KBr): 1725 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Br stretch) .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Propan-2-yl 5-bromo-2-chlorobenzoate serves as a precursor in the synthesis of bioactive molecules. For instance, 5-bromo-2-chlorobenzoic acid (its hydrolyzed form) is a key intermediate in Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used for type 2 diabetes . The ester derivative may improve solubility during coupling reactions or protect the carboxylic acid group in multi-step syntheses .

Case Study: Analogous Esters in Drug Development

Methyl and ethyl esters of halogenated benzoic acids are frequently employed in drug discovery. For example, ethyl 2-chloro-5-(5-formylfuran-2-yl)benzoate is a intermediate in the synthesis of kinase inhibitors . This highlights the potential utility of Propan-2-yl 5-bromo-2-chlorobenzoate in analogous pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume